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Compound of Interest

Compound Name: Fomesafen-d3

Cat. No.: B12370010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Fomesafen-d3 is the deuterium-labeled form of Fomesafen. Deuterium labeling is

a common practice in drug metabolism and pharmacokinetic studies to trace the fate of a

molecule. The toxicological properties of a deuterated compound are generally considered to

be very similar to its non-deuterated counterpart. This profile is based on the available

toxicological data for Fomesafen.

Executive Summary
Fomesafen is a selective herbicide used for the control of broadleaf weeds.[1] Its mechanism of

action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][2] This

technical guide provides an in-depth overview of the toxicological profile of Fomesafen, serving

as a critical reference for researchers, scientists, and drug development professionals. The

information compiled herein is based on a comprehensive review of available toxicological

studies.

Mechanism of Action
Fomesafen exerts its herbicidal effect by inhibiting protoporphyrinogen oxidase (PPO), a key

enzyme in the chlorophyll and heme biosynthesis pathway in plants.[1][2] This inhibition leads

to the accumulation of protoporphyrin IX, a potent photosensitizer. In the presence of light and

oxygen, protoporphyrin IX induces the formation of reactive oxygen species (ROS), which
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cause lipid peroxidation and disruption of cell membranes, ultimately leading to cell death. In

mammalian systems, Fomesafen has been shown to induce apoptosis and increase ROS.
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Caption: Fomesafen's inhibitory action on PPO leads to cellular damage.

Acute Toxicity
Fomesafen exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure. It is,

however, a severe eye irritant and a moderate skin irritant.

Route of Exposure Species Value (LD50) Classification

Oral Rat >5000 mg/kg Slightly Toxic

Dermal Rabbit >2000 mg/kg Low Toxicity

Inhalation Rat >5.2 mg/L Low Toxicity

Irritation Species Result

Eye Rabbit Severely irritating

Skin Rabbit Moderately irritating

Sensitization Species Result

Dermal Guinea Pig Sensitizer

Table 1: Acute Toxicity of Fomesafen

Experimental Protocols: Acute Toxicity Testing
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Acute Oral Toxicity (LD50): The acute oral toxicity is typically determined using a method like

the OECD 423 guideline. This involves the administration of a single high dose of the

substance to a small number of animals, followed by observation for 14 days for signs of

toxicity and mortality.

Dermal and Eye Irritation: These studies are generally conducted according to OECD

guidelines 404 and 405, respectively. A small amount of the substance is applied to the skin or

into the eye of a rabbit, and the level of irritation is scored over a set period.

Chronic Toxicity
The primary target organs following repeated exposure to Fomesafen are the liver and the

hematological system.

Species Duration

NOAEL (No
Observed
Adverse Effect
Level)

LOAEL
(Lowest
Observed
Adverse Effect
Level)

Key Findings

Rat 90-day 1 mg/kg/day 5 mg/kg/day

Liver effects

(hepatocyte

hypertrophy),

hematological

changes.

Dog 1-year 1 mg/kg/day 25 mg/kg/day

Liver effects,

hematological

changes.

Mouse 18-month 1 mg/kg/day 5 mg/kg/day

Liver tumors

(considered not

relevant to

humans).

Table 2: Chronic Toxicity of Fomesafen
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Genotoxicity
The available evidence suggests that Fomesafen is not genotoxic.

Assay Test System Result

Ames Test S. typhimurium Negative

Chromosomal Aberration Human Lymphocytes in vitro Negative

Mouse Micronucleus In vivo Negative

Table 3: Genotoxicity of Fomesafen

Experimental Protocol: Ames Test
The Ames test is a widely used method for assessing the mutagenic potential of a chemical.
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Caption: A simplified workflow of the Ames test for mutagenicity.

Carcinogenicity
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Fomesafen is classified as "Not Likely to be Carcinogenic to Humans". Although liver tumors

were observed in a mouse carcinogenicity study, the U.S. EPA's Cancer Assessment Review

Committee (CARC) concluded that this finding is not relevant to human health.

Reproductive and Developmental Toxicity
Fomesafen has demonstrated reproductive and developmental effects, but generally at doses

that also cause maternal toxicity.

Study Type Species Key Findings

Two-Generation Reproduction Rat

Decreased litter weight gain,

decreased pup survival, and a

reduced number of live-born

pups at high doses.

Developmental Rat
Post-implantation loss was

observed.

Developmental Rabbit
No evidence of increased

susceptibility.

Table 4: Reproductive and Developmental Toxicity of Fomesafen

Experimental Protocol: Developmental Toxicity Study
Developmental toxicity studies, such as those following OECD guideline 414, are designed to

assess the potential for adverse effects on the developing fetus.

Dosing: Pregnant female animals are dosed with the test substance during the period of

organogenesis.

Observation: Maternal animals are observed for clinical signs of toxicity.

Examination: Near the end of gestation, the fetuses are examined for external, visceral, and

skeletal abnormalities.

Environmental Fate and Ecotoxicology
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Fomesafen is persistent in the environment and has a high potential for leaching into

groundwater.

Soil Persistence: The half-life of Fomesafen in soil can range from 63 to 527 days.

Mobility: Due to its properties, Fomesafen is likely to be mobile in soil and has the potential

to reach groundwater.

Aquatic Toxicity: Fomesafen has low toxicity to freshwater fish. The EPA aquatic benchmark

is 63 mg/L.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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